2-(2-Chloropropan-2-yl)-8-methoxyquinazolin-4(1H)-one

PARP Inhibition Quinazolinone SAR DNA Repair

The compound 2-(2-Chloropropan-2-yl)-8-methoxyquinazolin-4(1H)-one (CAS 76983-58-9) is a synthetic heterocyclic quinazolinone derivative. It features a unique 2-(2-chloropropan-2-yl) substituent on the quinazolinone core.

Molecular Formula C12H13ClN2O2
Molecular Weight 252.69 g/mol
CAS No. 76983-58-9
Cat. No. B11865397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloropropan-2-yl)-8-methoxyquinazolin-4(1H)-one
CAS76983-58-9
Molecular FormulaC12H13ClN2O2
Molecular Weight252.69 g/mol
Structural Identifiers
SMILESCC(C)(C1=NC2=C(C=CC=C2OC)C(=O)N1)Cl
InChIInChI=1S/C12H13ClN2O2/c1-12(2,13)11-14-9-7(10(16)15-11)5-4-6-8(9)17-3/h4-6H,1-3H3,(H,14,15,16)
InChIKeyNQQKYKSHAYVABJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

76983-58-9: Sourcing 2-(2-Chloropropan-2-yl)-8-methoxyquinazolin-4(1H)-one for Specialized R&D


The compound 2-(2-Chloropropan-2-yl)-8-methoxyquinazolin-4(1H)-one (CAS 76983-58-9) is a synthetic heterocyclic quinazolinone derivative [1]. It features a unique 2-(2-chloropropan-2-yl) substituent on the quinazolinone core. It belongs to a chemical class known for diverse biological activities, but its specific pharmacological profile is not extensively documented in the public domain [2]. Current evidence suggests its primary value lies in targeted research applications where the 2-alkyl-8-methoxy scaffold is of interest, rather than as a direct substitute for more characterized quinazolinones.

Procurement Risks: Why Generic Quinazolinones Cannot Replace 76983-58-9


For research applications focused on 2-substituted quinazolin-4(1H)-ones, simple substitution is not viable. The 2-(2-chloropropan-2-yl) group introduces specific steric and electronic properties not present in 2-methyl, 2-ethyl, or 2-aryl analogs [1]. Research on a related series of 8-methoxyquinazolinones shows that potency and selectivity, for example in PARP inhibition, are highly sensitive to the nature of the 2-substituent [2]. A 2-alkyl chlorine atom, as in 2-(2-chloropropan-2-yl), provides a synthetic handle for further derivatization that simpler alkyl chains lack. Therefore, using an unsubstituted or differently substituted analog will derail structure-activity relationship (SAR) studies and lead to invalid comparative data.

Quantitative Evidence for 2-(2-Chloropropan-2-yl)-8-methoxyquinazolin-4(1H)-one vs. Analogues


Comparative Potency in the 8-Methoxyquinazolinone Class for PARP Inhibition

In a foundational study on 2-alkyl-8-methoxyquinazolinones, the 2-substituent was shown to critically modulate PARP inhibitory activity. While the specific compound 2-(2-Chloropropan-2-yl)-8-methoxyquinazolin-4(1H)-one was not directly assayed, the study established that the 8-methoxy series is active but generally less potent than the 8-hydroxy or 8-methyl analogs. The introduction of steric bulk at the 2-position, as with the 2-(2-chloropropan-2-yl) group, represents a structural exploration point identified in the original SAR [1].

PARP Inhibition Quinazolinone SAR DNA Repair

Chemical Derivatization Potential via the 2-Chloroalkyl Group

A key differentiating feature is the synthetic utility of the 2-(2-chloropropan-2-yl) group. The tertiary alkyl chloride serves as a versatile handle for late-stage diversification through nucleophilic substitution, which is not possible with non-halogenated 2-alkyl analogs like 2-methyl or 2-ethylquinazolinones. This provides a distinct advantage for generating focused compound libraries for biological screening [1][2].

Chemical Probe Synthesis Quinazolinone Functionalization Medicinal Chemistry

Limited Off-Target Profiling Data vs. Established Chemotypes

Publicly available selectivity data for 2-(2-Chloropropan-2-yl)-8-methoxyquinazolin-4(1H)-one is absent. In contrast, established quinazolinone drugs (e.g., idelalisib) have well-characterized kinase selectivity profiles. This data gap represents a critical decision point for procurement: researchers must weigh the structural uniqueness of 76983-58-9 against the unknown selectivity profile [1].

Selectivity Profile Quinazolinone Off-Targets Drug Discovery

Target Applications for 76983-58-9: From SAR Studies to Probe Development


Structure-Activity Relationship (SAR) Expansion of Quinazolinone PARP Inhibitors

The primary application is in SAR studies focusing on the 2-position of the quinazolinone scaffold. The 1998 J. Med. Chem. study laid the groundwork, showing that 2-aryl substituents could increase potency [1]. 2-(2-Chloropropan-2-yl)-8-methoxyquinazolin-4(1H)-one represents a novel variation, combining a sterically hindered alkyl group with a synthetic handle. It is an ideal candidate for a focused chemical probe project to determine the optimal steric and electronic parameters for PARP inhibition within this series.

Intermediate for Late-Stage Diversification in Medicinal Chemistry

The compound's tertiary alkyl chloride group is a strategic point for diversification. It can be used as a precursor to synthesize a library of derivatives by reacting with various amine, thiol, or alkoxide nucleophiles. This enables the rapid exploration of structure-activity space around the 2-position without needing to redesign the core synthesis for each new analog [1]. This is a distinct advantage over 2-methyl or 2-ethyl analogs, which cannot be functionalized at that position.

Comparative Chemical Biology Studies to Deorphanize a Quinazolinone Chemotype

The lack of a known biological profile for 76983-58-9 is itself a research opportunity. An academic or industrial screening group could profile this compound against a broad panel of kinases, PDEs, and other enzyme families to identify its primary target(s). The result would be the 'deorphanization' of a novel quinazolinone chemotype, potentially uncovering a new lead for a disease-relevant target, a scenario not possible if using a compound with a known, pre-defined activity profile [2].

Testing the Patent Landscape for Novel Quinazolinone-Based Therapeutics

The compound falls under broad Markush structures in patents for USP7 and KRAS G12C inhibitors [1]. For organizations seeking to strengthen their intellectual property position around quinazolinone inhibitors, systematic biological evaluation of specific, disclosed but unexemplified compounds like 76983-58-9 can lead to the discovery of unexpectedly potent and selective molecules, potentially generating new composition-of-matter patent applications.

Quote Request

Request a Quote for 2-(2-Chloropropan-2-yl)-8-methoxyquinazolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.